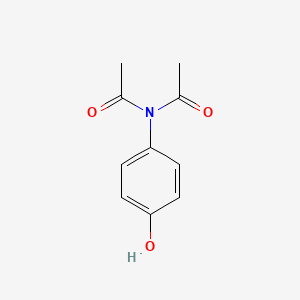

n-Acetyl-n-(4-hydroxyphenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

7403-76-1 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.2 g/mol |

IUPAC Name |

N-acetyl-N-(4-hydroxyphenyl)acetamide |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11(8(2)13)9-3-5-10(14)6-4-9/h3-6,14H,1-2H3 |

InChI Key |

JDSSLYZHFOIWFR-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C1=CC=C(C=C1)O)C(=O)C |

Canonical SMILES |

CC(=O)N(C1=CC=C(C=C1)O)C(=O)C |

Other CAS No. |

7403-76-1 |

Synonyms |

4-diacetylaminophenol DAPAP compound diacetyl para-aminophenol |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Acetyl N 4 Hydroxyphenyl Acetamide

Classical and Contemporary Synthetic Routes to n-Acetyl-n-(4-hydroxyphenyl)acetamide

The production of this compound can be achieved through several pathways, ranging from traditional industrial processes to modern, optimized methods.

The most conventional and widely practiced synthesis of this compound involves the N-acetylation of p-aminophenol. google.com This reaction is typically accomplished using acetic anhydride (B1165640) as the acetylating agent. prepchem.comquora.comgoogle.com The process can be carried out in various solvents, including water or a mixture of water and isopropanol. google.comquora.com In one common laboratory procedure, p-aminophenol is suspended in water, and a slight excess of acetic anhydride is added. quora.com The reaction mixture is then heated, cooled to induce crystallization, and the resulting product is filtered and washed. quora.com

An alternative approach involves dissolving p-aminophenol in hot acetic acid, followed by treatment with activated carbon to remove impurities. google.com After filtering the carbon, the filtrate is treated with acetic anhydride to form the final product. google.com The efficiency of this method can be enhanced by recycling the mother liquor, which contains acetic acid formed during the reaction, for subsequent batches. google.com

The reaction can be summarized by the following chemical equation: C₆H₇NO (p-Aminophenol) + (CH₃CO)₂O (Acetic Anhydride) → C₈H₉NO₂ (this compound) + CH₃COOH (Acetic Acid)

Another acetylating agent that can be used is acetyl chloride. google.com A contemporary, solvent-free approach, known as mechanochemical synthesis, involves the direct grinding of p-aminophenol and acetic anhydride or acetyl chloride in a pestle and mortar or a ball mill. google.com This method is noted for producing a product with a very small particle size and high purity, free from impurities often generated in solvent-based processes at high temperatures. google.com

Table 1: Comparison of Synthetic Methods from p-Aminophenol

| Method | Acetylating Agent | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Aqueous Suspension | Acetic Anhydride | Water | Common laboratory method; requires heating and cooling for crystallization. | quora.com |

| Acetic Acid Solution | Acetic Anhydride | Aqueous Acetic Acid | Allows for purification with activated carbon; mother liquor can be recycled. | google.com |

| Mechanochemical Synthesis | Acetic Anhydride or Acetyl Chloride | Solvent-free; mechanical grinding | Environmentally friendly; produces high-purity, small-particle-size product. | google.com |

Beyond the standard p-aminophenol route, alternative syntheses for this compound have been developed, often starting from different precursors. One major industrial pathway begins with nitrobenzene (B124822). google.commdpi.com In this multi-step process, nitrobenzene is first catalytically hydrogenated to produce p-aminophenol, which is then acetylated in a subsequent step. google.com A variation involves the conversion of nitrobenzene to N-phenylhydroxylamine, which then undergoes a Bamberger rearrangement to yield 4-aminophenol (B1666318), followed by acetylation. mdpi.com

Another industrial method, known as the Celanese process, involves the Beckman rearrangement of 4-hydroxyacetophenone oxime in an alkyl alkanoate solvent with a catalyst to form the final product. google.com

Process optimization has been a key focus in recent research to improve efficiency and sustainability. One notable advancement is the development of a two-step, telescoped continuous flow process. nih.gov This automated system involves an initial heterogeneous hydrogenation of 4-nitrophenol to 4-aminophenol in a packed bed reactor, followed immediately by an amidation step with acetic anhydride in a heated coiled reactor to produce this compound. nih.gov This integrated approach allows for swift investigation and optimization of reaction conditions, significantly reducing process mass intensity. nih.gov

Synthesis of this compound Derivatives and Analogues

The core structure of this compound has served as a scaffold for the synthesis of numerous derivatives and analogues. This research is primarily driven by the desire to understand how structural changes affect the molecule's properties and to develop prodrugs with modified characteristics for research applications.

Structure-activity relationship (SAR) studies involve systematically altering parts of a molecule to determine which structural features are critical for its activity. For this compound, modifications have been explored at several key positions.

N-Substituted Analogues : A class of analogues has been synthesized by opening the imide ring of a related compound to yield N-substituted amides, specifically 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide (B32628) derivatives. nih.gov These modifications were designed to increase stability and lipophilicity. nih.gov

Aromatic Ring Modifications : The aromatic ring itself has been a target for modification. For instance, chloro- and bromo-substituted derivatives such as N-(2-chloro-4-hydroxyphenyl)acetamide and N-(3-bromo-4-hydroxyphenyl)acetamide have been synthesized. rsc.orgneliti.com The synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide is achieved by reacting 4-aminophenol with chloroacetyl chloride in acetic acid. nih.gov

Phenoxy Derivatives : In other studies, the core structure has been incorporated into larger molecules. For example, 2-(4-acetamidophenoxy)-3-(trifluoromethyl)benzoic acid was synthesized by reacting N-(4-hydroxyphenyl)acetamide with a substituted benzoic acid derivative in the presence of copper catalysts. mdpi.com

Amide Linker Variations : The position of the amide linker relative to the hydroxyl group has been investigated. A series of meta-amido bromophenols were synthesized based on a lead compound, where the amide group is in the meta position to the hydroxyl group, to explore antitubercular agents. jst.go.jp

These SAR studies reveal that the molecule can tolerate structural changes at multiple sites, which influences its biological activity. nih.gov

Table 2: Examples of Synthesized Derivatives for SAR Studies

| Derivative Class | Example Compound | Synthetic Approach | Purpose of Modification | Reference |

|---|---|---|---|---|

| N-Substituted Amides | 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide | Ring opening of an imide moiety | Increase stability and lipophilicity | nih.gov |

| Halogenated Ring Analogues | 2-Chloro-N-(4-hydroxyphenyl)acetamide | Chloroacetylation of p-aminophenol | Explore electronic effects of substituents | nih.gov |

| Phenoxy Derivatives | 2-(4-Acetamidophenoxy)-3-(trifluoromethyl)benzoic acid | Copper-catalyzed coupling reaction | Incorporate into larger, more complex molecules | mdpi.com |

| Positional Isomers | N-(4-Bromo-3-hydroxyphenyl)acetamide | Reaction of 4-bromo-3-hydroxyaniline with acetyl chloride | Investigate the importance of substituent positions | jst.go.jp |

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. The design of prodrugs of this compound has been a strategy to modify its properties. nih.gov New prodrugs are typically created by modifying either the phenolic hydroxyl group (O-modified) or the acetamide group (N-modified), with the former being more common. nih.gov

One of the most well-known examples of an O-modified prodrug is propacetamol. nih.gov It is an N,N-diethylglycine ester of this compound. nih.govresearchgate.net Its synthesis involves reacting the parent compound with 2-chloroacetyl chloride to form an intermediate, 4-acetamidophenyl-2-chloroacetate, which is then reacted with diethylamine. researchgate.net Propacetamol is more water-soluble than its parent compound. nih.gov

N-modified prodrugs have also been developed. For example, N-sulpharyl-APAP prodrugs were created by modifying a benzenesulfonic acid moiety on the nitrogen atom, resulting in compounds with increased stability and lipophilicity. nih.gov Another strategy involves creating ester derivatives. For instance, esters have been synthesized by reacting the hydroxyl group of this compound with various acyl chlorides, such as 2-(5'-p-toluyl-1'-methylpyrol)acetyl chloride, in a solvent like pyridine. google.com These carrier-linked prodrugs are designed to be metabolized by plasma esterases to release the active compound. google.com

Preparation of Labeled this compound for Tracing Studies

Isotopically labeled compounds are indispensable tools in metabolic and pharmacological research, allowing for the detailed tracking of molecules within biological systems. The preparation of labeled this compound can be achieved through the incorporation of stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C).

A primary method for introducing a deuterium label into the acetyl group of this compound involves the use of deuterated acetylating agents. For instance, d3-acetyl chloride can be reacted with 4-aminophenol to produce d3-n-Acetyl-n-(4-hydroxyphenyl)acetamide biomedres.us. This method specifically labels the methyl group of the acetyl moiety, providing a distinct mass signature for tracing studies. The general principle of this reaction involves the nucleophilic attack of the amino group of 4-aminophenol on the carbonyl carbon of the isotopically labeled acetyl chloride.

Similarly, carbon-13 labeling can be achieved by employing ¹³C-enriched precursors. For example, treating a suitable precursor with potassium ¹³C-cyanide (K¹³CN) can introduce a ¹³C label, which can then be elaborated into the final molecule through a series of synthetic steps nih.gov. Another approach involves the use of [¹³C₂]-acetic acid in the synthesis pathway nih.gov. These labeled variants are crucial for studies requiring mass spectrometry or NMR spectroscopy for detection and quantification clearsynth.comprinceton.edu.

Advanced Chemical Synthesis Techniques Applied to this compound

Recent advancements in chemical synthesis have led to the development of more efficient, selective, and environmentally benign methods for the production of this compound. These techniques often employ novel catalytic systems and adhere to the principles of green chemistry.

The use of catalysts is central to many modern synthetic routes for this compound, offering improved reaction rates and selectivity. A notable example is the one-pot synthesis from nitrobenzene using a Palladium(II)-complex catalyst mdpi.com. This process involves the reductive carbonylation of nitrobenzene, where the selectivity towards this compound is highly dependent on the ligands of the Pd(II)-catalyst and the solvent system employed mdpi.com.

Another significant advancement is the use of carbon-supported nickel nanoparticles as a reusable catalyst for the one-pot hydrogenation and acetylation of 4-nitrophenol rsc.org. This method provides a cost-effective and efficient pathway to the target molecule rsc.org. The traditional method often employs concentrated sulfuric acid as a catalyst for the acetylation of 4-aminophenol with acetic anhydride quora.com. However, due to its corrosive nature, research into alternative catalysts is ongoing.

Table 1: Comparison of Catalytic Systems in this compound Synthesis

| Catalyst System | Starting Material(s) | Key Advantages |

| Pd(II)-complexes (e.g., [PdCl₂(dppb)]) | Nitrobenzene | One-pot synthesis, high selectivity under optimized conditions. |

| Carbon-supported Ni nanoparticles | 4-Nitrophenol | Reusable catalyst, cost-effective, efficient. |

| Concentrated Sulfuric Acid | 4-Aminophenol, Acetic Anhydride | Traditional and well-established method. |

This table provides a summary of different catalytic systems used in the synthesis of this compound.

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several innovative approaches have been developed.

One significant green chemistry technique is the solvent-free synthesis of this compound. This has been achieved through mechanochemistry, where 4-aminophenol and acetic anhydride are ground together in a mortar and pestle google.com. This method eliminates the need for solvents, which are often a major source of waste in chemical production google.com. The reaction is rapid, with high yields, and produces a product of pharmaceutically acceptable quality google.com.

Microwave-assisted synthesis is another green chemistry approach that has been applied to the production of acetamides researchgate.netnih.govsphinxsai.comjchps.com. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods jchps.com. Microwave-assisted syntheses can also be performed under solvent-free conditions, further enhancing their environmental credentials researchgate.net.

Advanced Analytical Characterization and Quantification of N Acetyl N 4 Hydroxyphenyl Acetamide in Research Matrices

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy is indispensable for the structural confirmation of n-Acetyl-n-(4-hydroxyphenyl)acetamide and for probing its chemical behavior. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In ¹H NMR analysis, specific proton signals confirm the key structural features of the molecule. The aromatic protons on the para-substituted phenyl ring typically appear as two distinct doublets, a characteristic AA'BB' system. The methyl protons of the two acetyl groups would be expected to produce sharp singlet peaks, though their chemical environment may cause slight differences in their shifts. The phenolic hydroxyl proton gives a signal that can vary in position depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. This includes distinct signals for the methyl carbons, the carbonyl carbons of the acetyl groups, and the four unique carbons of the 4-hydroxyphenyl ring. The chemical shifts of these carbons are indicative of their electronic environment. While specific spectral data for this compound is not widely published, analysis of related compounds like N-(4-hydroxyphenyl)acetamide provides a strong basis for spectral interpretation. ramsaysante.fr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on standard chemical shift ranges and data from analogous structures. Actual values may vary based on solvent and experimental conditions.)

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic Protons (ortho to -OH) | 6.8 - 7.2 | Doublet | Part of AA'BB' system |

| Aromatic Protons (ortho to -N(Ac)₂) | 7.3 - 7.6 | Doublet | Part of AA'BB' system |

| Acetyl Protons (-C(O)CH₃) | 2.1 - 2.4 | Singlet | Two singlets may be observed |

| Phenolic Proton (-OH) | 9.0 - 10.0 | Singlet (broad) | Shift is solvent dependent |

| ¹³C NMR | |||

| Acetyl Methyl Carbons | 22 - 26 | - | |

| Aromatic C-OH | 155 - 160 | - | |

| Aromatic C-N | 135 - 140 | - | |

| Aromatic CH (ortho to -OH) | 115 - 120 | - | |

| Aromatic CH (ortho to -N(Ac)₂) | 125 - 130 | - | |

| Carbonyl Carbons | 168 - 172 | - |

Mass Spectrometry (MS) Applications for this compound and Metabolites

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and fragmentation pattern of this compound, and for the sensitive quantification of the compound and its metabolites in biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of the compound, providing both retention time and a mass spectrum for identification. The PubChem database notes a NIST library entry for the GC-MS data of this compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (193.20 g/mol ) and characteristic fragment ions resulting from the loss of acetyl or ketene (B1206846) groups. nih.gov

For the analysis of metabolites in complex research matrices like plasma or urine, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique offers high sensitivity and selectivity. Although direct LC-MS/MS methods for this compound are not extensively detailed, methods developed for its structural analog, acetaminophen (B1664979), are highly relevant. These methods allow for the simultaneous quantification of the parent drug and its key metabolites, such as glucuronide and sulfate (B86663) conjugates. A typical LC-MS/MS analysis involves reversed-phase chromatography followed by detection using multiple reaction monitoring (MRM), which provides excellent specificity and low limits of quantification.

In studies of related compounds, LC-MS/MS has been used to detect and quantify reactive metabolites, demonstrating the technique's power in mechanistic toxicology research. oup.com The fragmentation of the parent molecule in the mass spectrometer is key to its identification. For instance, in the analysis of a metal complex of N-(4-hydroxyphenyl)acetamide, a characteristic fragment peak at m/z=150 was observed, corresponding to the N-(4-hydroxyphenyl)acetamide molecule ion. psu.edu

Table 2: Characteristic Mass-to-Charge Ratios (m/z) for this compound Analysis

| Ion | Predicted m/z | Method | Significance |

| Molecular Ion [M]⁺ | 193 | GC-MS (EI) | Confirms molecular weight |

| [M-CH₂CO]⁺ | 151 | GC-MS (EI) | Fragment from loss of ketene |

| [M-COCH₃]⁺ | 150 | GC-MS (EI) | Fragment from loss of acetyl group |

| [M+H]⁺ | 194 | LC-MS (ESI+) | Protonated molecule for LC-MS/MS |

| [M-H]⁻ | 192 | LC-MS (ESI-) | Deprotonated molecule for LC-MS/MS |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for providing information on the functional groups and conjugated systems within this compound, which is crucial for mechanistic studies involving its interaction with other molecules or systems.

Infrared (IR) Spectroscopy: FTIR spectroscopy identifies the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, key absorptions would include:

A broad O-H stretching band for the phenolic hydroxyl group.

Strong C=O stretching bands for the two acetyl groups.

C-N stretching bands.

C-O stretching for the phenolic group.

C=C stretching bands associated with the aromatic ring.

In mechanistic studies, such as the formation of a metal complex with the related N-(4-hydroxyphenyl)acetamide, FTIR can reveal which functional groups are involved in the interaction. For example, a shift in the N-H stretching frequency and the disappearance of the O-H deformation vibrations upon complexation indicated that both the nitrogen and the hydroxyl oxygen were involved in coordination with the metal ion. psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic ring system. The absorption spectrum of this compound is characterized by absorption maxima (λmax) due to π→π* transitions in the benzene (B151609) ring. The position and intensity of these bands can be sensitive to the molecular environment. In a study of a complex formed with N-(4-hydroxyphenyl)acetamide, a shift in the λmax from 248.10 nm in the free molecule to 242.19 nm in the complex was observed, indicating interaction with the chromophore. psu.edu This sensitivity allows UV-Vis spectroscopy to be used to monitor reactions and binding events in mechanistic research.

Table 3: Key Spectroscopic Data from IR and UV-Vis Analyses

| Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) | Structural Assignment |

| FTIR | O-H Stretch | ~3200-3600 (broad) | Phenolic hydroxyl group |

| C=O Stretch | ~1690-1720 | Diacetamide carbonyl groups | |

| C=C Stretch | ~1450-1600 | Aromatic ring | |

| C-O Stretch | ~1200-1260 | Phenolic C-O bond | |

| UV-Vis | λmax | ~240-260 nm | π→π* transition of the phenyl chromophore |

Chromatographic Methods for Separation and Quantification in Biological Systems

Chromatographic techniques are essential for separating this compound from impurities and from components of complex biological matrices, enabling accurate quantification.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the routine quantification and impurity analysis of this compound and related compounds. Reversed-phase HPLC is most commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A validated HPLC method for the determination of impurities in the related compound acetaminophen was achieved on a C18 reversed-phase column. sigmaaldrich.com The separation utilized a gradient elution with a phosphate (B84403) buffer and methanol (B129727), which allowed for the simultaneous determination of multiple impurities at very low levels. sigmaaldrich.com The limit of quantitation for several impurities was found to be as low as 0.1 µg/mL, demonstrating the sensitivity of the method. sigmaaldrich.com Such methods are directly applicable for the quality control and impurity profiling of this compound.

Method development often involves optimizing the mobile phase composition (e.g., acetonitrile (B52724) or methanol content), pH, and the type of column to achieve the best separation. nih.govnih.gov For example, a method for a related acetamide (B32628) used a mobile phase of acetonitrile, water, and phosphoric acid. nih.gov It was noted that for applications requiring detection by mass spectrometry (LC-MS), the non-volatile phosphoric acid should be replaced with a volatile acid like formic acid. nih.gov

Table 4: Example HPLC Method Parameters for Analysis of Acetaminophen and Related Impurities

| Parameter | Condition | Reference |

| Column | Eclipse XDB-C18 (Reversed-Phase) | sigmaaldrich.com |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) | sigmaaldrich.com |

| Mobile Phase B | Methanol | sigmaaldrich.com |

| Elution Mode | Gradient | sigmaaldrich.com |

| Detection | UV | sigmaaldrich.com |

| Application | Impurity Profiling | sigmaaldrich.com |

The validation of these HPLC methods typically includes assessing parameters such as linearity, accuracy, precision, specificity, and the limit of quantification to ensure the results are reliable and reproducible. sigmaaldrich.comnih.gov

Gas Chromatography (GC) and Capillary Electrophoresis (CE) in Specialized this compound Research

While HPLC is the workhorse for routine analysis, Gas Chromatography (GC) and Capillary Electrophoresis (CE) serve important roles in specialized research applications.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase volatility and thermal stability. nih.govchromforum.org For instance, a GC procedure for the related compound acetaminophen involves a sequential alkylation to form an O-heptyl-N-methyl derivative, which is then suitable for chromatographic analysis. nih.gov Another approach involves creating trimethylsilyl (B98337) derivatives. chromforum.org GC-MS methods have been developed for determining impurities like 4-aminophenol (B1666318) in paracetamol formulations, sometimes without requiring derivatization, offering a simple and rapid analysis. irjet.net

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that uses an electric field to separate analytes based on their size and charge. psu.edu It offers advantages such as fast analysis times and very low sample and reagent consumption. youtube.com Capillary Zone Electrophoresis (CZE) has been used to separate acetaminophen from its precursor, p-aminophenol, in under 4 minutes using a borate (B1201080) buffer at pH 9.5. nih.gov The method demonstrated excellent linearity and low detection limits. nih.gov For more complex analyses, such as the determination of acetaminophen and its metabolites in urine, coupling CE with tandem mass spectrometry (CE-MS/MS) provides enhanced sensitivity and specificity. nih.gov This advanced hyphenated technique has been shown to successfully quantify six different compounds (acetaminophen and five metabolites) in a single run of less than 9 minutes. nih.gov

Coupled Techniques (e.g., LC-MS/MS) for Ultrasensitive Detection in Complex Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the highly sensitive and selective quantification of this compound in complex biological matrices like plasma, urine, and tissue homogenates. This method merges the separation capabilities of liquid chromatography with the precise detection of tandem mass spectrometry. researchgate.netorganomation.com

The process typically starts with reversed-phase high-performance liquid chromatography (HPLC) to separate this compound from other components in the sample. sielc.comnih.gov A C18 column is frequently utilized for this separation. researchgate.net The mobile phase usually consists of a combination of an aqueous solution, often containing an acid like formic acid to aid in protonation, and an organic solvent such as acetonitrile or methanol. sielc.comsielc.comnih.gov

After separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique, typically used in positive ion mode. researchgate.net In the mass spectrometer, the protonated molecule of this compound is selected in the first quadrupole (Q1), fragmented through collision-induced dissociation (CID) in the second quadrupole (Q2), and then specific product ions are monitored in the third quadrupole (Q3). youtube.comnih.gov This process, known as multiple reaction monitoring (MRM), provides excellent specificity and reduces interference from the sample matrix. researchgate.netyoutube.comnih.gov The selection of the precursor ion and its corresponding product ions is a critical step in method development. youtube.comnih.gov

For accurate quantification, a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of the analyte, is often used to account for variations in the analytical process and matrix effects. nih.gov Sample preparation is another crucial aspect, with techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) commonly employed to clean up the sample before analysis. nih.govmdpi.comchromatographyonline.com

The validation of LC-MS/MS methods is essential to ensure their reliability and includes assessment of linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ). researchgate.netresearchgate.net These methods can achieve very low LLOQs, often in the nanogram per milliliter (ng/mL) range, making them suitable for a variety of research applications. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Liquid Chromatography | |

| Column | C18 reversed-phase column researchgate.net |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid sielc.comnih.gov |

| Elution | Gradient researchgate.net |

| Flow Rate | 0.3-0.4 mL/min nih.govnih.gov |

| Injection Volume | 1-10 µL nih.govnih.gov |

| Mass Spectrometry | |

| Ionization | Electrospray Ionization (ESI), Positive Mode researchgate.net |

| Analysis Mode | Multiple Reaction Monitoring (MRM) youtube.com |

| Precursor Ion (Q1) | [M+H]⁺ |

| Product Ion (Q3) | Specific fragment ion |

Electrochemical and Biosensor-Based Analytical Approaches for this compound

Electrochemical methods provide a rapid, cost-effective, and portable alternative for the analysis of this compound. researchgate.netacademie-sciences.fr These techniques are based on the principle of measuring the electrical response (current or potential) generated by the oxidation or reduction of the analyte at an electrode surface. libretexts.org

Cyclic voltammetry (CV) is a fundamental technique used to investigate the electrochemical behavior of this compound. academie-sciences.fracademie-sciences.fr At a glassy carbon electrode (GCE), the compound undergoes an irreversible oxidation process. mdpi.com To improve the sensitivity and selectivity of these measurements, the electrode surface can be modified with various nanomaterials, such as carbon nanotubes, graphene, or metallic nanoparticles. researchgate.netmdpi.comnih.gov These modifications can enhance the electron transfer rate and increase the electrode's active surface area. mdpi.com

For quantitative analysis, more sensitive techniques like differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) are often preferred over CV. researchgate.netlibretexts.org These methods have been successfully applied to determine the concentration of this compound in pharmaceutical and research samples. researchgate.net

Biosensors for this compound have also been developed. These sensors typically involve the immobilization of an enzyme, such as tyrosinase or laccase, onto an electrode. The enzyme catalyzes the oxidation of the analyte, and the resulting electrochemical signal is measured. nih.gov The specificity of the enzyme for its substrate contributes to the high selectivity of the biosensor.

Table 2: Overview of Electrochemical Techniques for this compound Analysis

| Technique | Principle | Common Electrode | Key Advantages |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Measures current during a linear potential sweep | Glassy Carbon Electrode (GCE) mdpi.com | Provides information on electrochemical behavior. academie-sciences.fr |

| Differential Pulse Voltammetry (DPV) | Superimposes pulses on a linear potential ramp | Modified GCEs researchgate.net | High sensitivity and good resolution. libretexts.org |

| Square-Wave Voltammetry (SWV) | Applies a square-wave potential | Nanomaterial-modified electrodes nih.gov | Fast analysis and high sensitivity. nih.gov |

Impurity Profiling and Characterization in this compound Synthesis

Impurity profiling is a critical component of quality control in the synthesis of this compound, ensuring the purity and consistency of the final product for research applications. unr.edu.arbiomedres.us Impurities can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products. unr.edu.ar

The common synthesis of this compound involves the acetylation of p-aminophenol. google.comgoogle.com Potential impurities from this process include unreacted p-aminophenol and diacetylated by-products. nih.gov The presence of isomeric impurities in the starting material, such as o-aminophenol and m-aminophenol, can also lead to the formation of corresponding acetylated impurities in the final product. thermofisher.com

High-performance liquid chromatography (HPLC) with UV detection is a standard technique for the separation and quantification of these impurities. nih.govnih.govclearsynth.com A reversed-phase C18 column is often used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like methanol or acetonitrile. nih.gov

For the structural identification of unknown impurities, more advanced hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-nuclear magnetic resonance (LC-NMR) are employed. biomedres.usnih.gov These methods provide valuable information about the molecular weight, fragmentation patterns, and chemical structure of the impurities, enabling their definitive characterization. biomedres.us

Regulatory bodies often have strict guidelines regarding the identification and quantification of impurities in chemical substances. unr.edu.ar Therefore, robust analytical methods for impurity profiling are essential for ensuring the quality of this compound.

Table 3: Common Process-Related Impurities in this compound Synthesis

| Impurity Name | IUPAC Name | Origin |

|---|---|---|

| p-Aminophenol | 4-Aminophenol | Unreacted starting material |

| o-Aminophenol | 2-Aminophenol | Isomeric impurity in starting material |

| m-Aminophenol | 3-Aminophenol | Isomeric impurity in starting material |

| Diacetyl-p-aminophenol | N-(4-acetoxyphenyl)acetamide | Over-acetylation by-product |

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Argon |

| Diacetylated p-aminophenol |

| Formic acid |

| Laccase |

| m-Aminophenol |

| Methanol |

| o-Aminophenol |

| p-Aminophenol |

Molecular and Cellular Mechanisms of Action of N Acetyl N 4 Hydroxyphenyl Acetamide

Interactions with Cyclooxygenase (COX) Isoforms: Molecular Binding and Inhibition Kinetics

The cyclooxygenase (COX) enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. nih.gov There are two primary isoforms, COX-1 and COX-2. COX-1 is typically expressed constitutively and is involved in physiological functions, while COX-2 is an inducible enzyme associated with inflammation. nih.govbjournal.org Unlike traditional NSAIDs that inhibit COX activity at the cyclooxygenase active site, n-Acetyl-n-(4-hydroxyphenyl)acetamide's interaction is more complex and involves the enzyme's second catalytic site.

This compound is generally considered a weak inhibitor of both COX-1 and COX-2 enzymes in peripheral tissues, which accounts for its minimal anti-inflammatory activity compared to traditional NSAIDs. youtube.com Its inhibitory potency is highly dependent on the cellular environment, particularly the concentration of peroxides. Some research suggests it has a degree of selectivity for COX-2. wikipedia.org However, other studies indicate that it inhibits both isoforms non-selectively but weakly. nih.gov The mechanism is distinct from many NSAIDs which can be competitive, time-dependent, or covalent inhibitors. nih.gov The clinical effectiveness of this compound is thought to stem from its more potent inhibition of COX enzymes within the central nervous system, where the peroxide tone is lower than in inflamed peripheral tissues.

Table 1: Comparative Inhibitory Characteristics of Various COX Inhibitors

| Compound | Target Isoform(s) | Mode of Inhibition | Primary Site of Action |

| This compound | COX-1 and COX-2 (weakly), Potentially selective for COX-2 in specific environments | Reduction of the COX peroxidase site | Central Nervous System |

| Ibuprofen | COX-1 and COX-2 (Non-selective) | Competitive | Peripheral and Central |

| Aspirin (B1665792) | Irreversibly inhibits COX-1 and COX-2 (more potent on COX-1) | Covalent Acetylation | Peripheral and Central |

| Celecoxib | COX-2 (Selective) | Time-dependent | Peripheral and Central |

The COX enzyme possesses two distinct but integrated catalytic functions: a cyclooxygenase activity that converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2), and a peroxidase activity that reduces PGG2 to prostaglandin H2 (PGH2). bjournal.orgnih.govnih.govbiorxiv.org The activation of the cyclooxygenase function depends on the peroxidase activity. nih.gov this compound does not directly compete with arachidonic acid at the cyclooxygenase active site. Instead, it is thought to exert its effect by acting as a reducing agent at the peroxidase active site of the COX enzyme. researchgate.net By reducing the oxidized ferryl protoporphyrin IX radical cation (Fe⁴⁺=O) at the peroxidase site, which is essential for the cyclooxygenase reaction to proceed, this compound indirectly inhibits prostaglandin synthesis. This mechanism is more effective in environments with low levels of peroxides, such as the brain, explaining its potent analgesic and antipyretic effects with limited peripheral anti-inflammatory action.

Modulation of Endocannabinoid System Components by this compound

A significant component of this compound's central action involves the modulation of the endocannabinoid system. This system, which includes cannabinoid receptors, endogenous cannabinoids like anandamide (B1667382), and the enzymes that synthesize and degrade them, is crucial in regulating pain and mood. nih.govnih.gov

In the brain, this compound undergoes deacetylation to form p-aminophenol. This metabolite is then conjugated with arachidonic acid to form N-arachidonoyl-phenolamine (AM404). nih.gov AM404 is a key bioactive metabolite that interacts with the endocannabinoid system. One of its primary actions is the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide. nih.govnih.gov By inhibiting FAAH, AM404 prevents the breakdown of anandamide, thereby increasing its availability in the synapse. nih.gov

The inhibition of FAAH by the metabolite AM404 leads to an elevation of anandamide (AEA) levels in the brain. plos.org Anandamide is an endogenous lipid that activates cannabinoid receptors and other targets involved in pain signaling. nih.gov Research in animal models has demonstrated that the administration of this compound results in increased brain concentrations of anandamide. This indirect enhancement of endocannabinoid signaling is believed to be a major contributor to the analgesic effects of the compound. Studies have shown that elevated levels of AEA are associated with improved cognitive flexibility and decision making. plos.org

Table 2: Effect of this compound on the Endocannabinoid System

| Compound/Metabolite | Target Enzyme | Effect on Enzyme | Consequence |

| AM404 (Metabolite of this compound) | Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Decreased degradation of Anandamide (AEA) |

| Anandamide (AEA) | Not Applicable | Not Applicable | Increased levels in the central nervous system |

Mechanisms Involving Transient Receptor Potential (TRP) Channels

Transient Receptor Potential (TRP) channels are a group of ion channels that act as cellular sensors for a wide range of stimuli, including temperature, pain, and chemical signals. nih.govclinicaltrials.gov They are widely distributed throughout the nervous system and play a critical role in nociception.

The elevated levels of anandamide resulting from FAAH inhibition by the metabolite of this compound lead to the activation of certain TRP channels. Specifically, anandamide is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor. nih.gov TRPV1 is a key integrator of painful stimuli. The activation of TRPV1 in the periaqueductal gray matter of the brain is thought to produce a desensitizing effect, leading to analgesia. Furthermore, anandamide can also activate other TRP channels, such as TRPV4. nih.gov This interaction with the TRP channel system represents a downstream effect of the compound's modulation of the endocannabinoid system, adding another layer to its complex mechanism of action.

Studies on TRPA1 Activation and Its Molecular Consequences

The Transient Receptor Potential Ankryin 1 (TRPA1) channel is a non-selective cation channel known for its role as a sensor of noxious chemical, thermal, and mechanical stimuli. mdpi.comnih.gov It is implicated in pain and inflammation. mdpi.com The activation of TRPA1 often occurs through the covalent modification of specific cysteine and lysine (B10760008) residues in its N-terminal region by electrophilic compounds. mdpi.commdpi.com Molecular dynamics simulations have revealed that the binding of electrophiles to cysteine residues, such as C621 and C665, stabilizes the open state of the channel's pore. nih.gov

Table 1: TRPA1 Activation and Consequences

| Activating Agent (Metabolite) | Mechanism of Activation | Key Residues Involved | Molecular Consequences |

|---|

Other TRP Channel Modulations by this compound

Beyond TRPA1, other TRP channels are significant targets for the metabolites of this compound. The most prominent of these is the Transient Receptor Potential Vanilloid 1 (TRPV1), which is potently activated by the central metabolite AM404. nih.govresearchgate.net Supraspinal activation of TRPV1 is associated with anti-nociception, in contrast to its pro-nociceptive role in the periphery. nih.gov The analgesic effect of paracetamol is diminished in animal models where the TRPV1 gene is knocked out or the channel is blocked by an antagonist. nih.gov

Additionally, research has shown that other TRP channels, such as TRPV3, can be regulated by post-translational hydroxylation. nih.govnih.gov This oxygen-dependent regulation is mediated by enzymes like HIF prolyl hydroxylases (PHDs). nih.govnih.gov While direct modulation of TRPV3 by this compound or its metabolites is not firmly established, this mechanism represents a potential pathway for influencing TRP channel activity.

Contributions of Active Metabolites to this compound's Molecular Actions

It is increasingly evident that this compound functions as a prodrug, with its primary analgesic effects being mediated by its active metabolites within the central nervous system (CNS). nih.gov

Role of N-Acylphenolamine Metabolites (e.g., AM404)

A key bioactive metabolite is N-(4-hydroxyphenyl)arachidonoylamide, also known as AM404. nih.govnih.gov Paracetamol is first deacetylated in the liver to its precursor, p-aminophenol. nih.gov This precursor then crosses the blood-brain barrier and is conjugated with arachidonic acid in the brain by the enzyme fatty acid amide hydrolase (FAAH) to form AM404. nih.govnih.gov AM404 is a potent activator of TRPV1 receptors and also interacts with the endocannabinoid system. nih.govresearchgate.net The formation of AM404 in specific brain regions, such as the periaqueductal grey (PAG), is considered crucial for the analgesic effects observed. nih.gov

Molecular Pathways Activated by Metabolites

The activation of TRPV1 by AM404 in the brain initiates a complex signaling cascade that contributes to its anti-nociceptive effects. In the periaqueductal grey, AM404 has been shown to activate a pathway involving the TRPV1 channel, the metabotropic glutamate (B1630785) receptor 5 (mGlu5), phospholipase C (PLC), and diacylglycerol lipase (B570770) (DAGL), ultimately leading to the modulation of the cannabinoid 1 (CB1) receptor. nih.govresearchgate.net This cascade also reinforces the activity of descending serotonergic pathways, which further contributes to the reduction of nociceptive signaling in the spinal cord. nih.gov

Table 2: AM404-Activated Signaling Pathway

| Component | Role in Pathway |

|---|---|

| AM404 | Bioactive metabolite; primary activator |

| TRPV1 | Initial target; potent activation by AM404 nih.govresearchgate.net |

| mGlu5 Receptor | Part of the signaling cascade linked to TRPV1 nih.gov |

| Phospholipase C (PLC) | Downstream effector in the mGlu5 pathway nih.gov |

| Diacylglycerol Lipase (DAGL) | Involved in the production of endocannabinoids nih.gov |

| CB1 Receptor | Modulated by the pathway, contributing to analgesia nih.govnih.gov |

| Descending Serotonergic Pathways | Reinforced by the cascade, inhibiting spinal nociception nih.gov |

Exploration of Other Proposed Molecular Targets and Pathways

In addition to the TRP channel and endocannabinoid systems, the serotonergic system has been identified as another important component of the molecular actions of this compound.

Nitric Oxide Pathway Interactions

The interaction of N-(4-hydroxyphenyl)acetamide with the nitric oxide (NO) pathway is primarily indirect, occurring through reactions with downstream products of NO signaling. Nitric oxide itself is a critical signaling molecule synthesized by nitric oxide synthase (NOS) enzymes from the substrate L-arginine. nih.gov In environments with oxidative stress, NO can react with superoxide (B77818) radicals to form the highly reactive species peroxynitrite.

Research has shown that the free-radical products generated from the reaction of the peroxynitrite anion and carbon dioxide are a significant source of non-cytochrome P450-mediated oxidative biotransformation of N-(4-hydroxyphenyl)acetamide. nih.gov In reactions involving N-(4-hydroxyphenyl)acetamide, peroxynitrite, and CO2, one of the major products formed is N-(4-hydroxy-3-nitrophenyl)acetamide. nih.gov This demonstrates a direct chemical interaction with reactive nitrogen species, leading to the nitration of the parent compound. This process represents a key intersection between the nitric oxide pathway and the metabolism of N-(4-hydroxyphenyl)acetamide, potentially influencing its pharmacological and toxicological profile. nih.gov

Furthermore, compounds with structural similarities, such as N-acetylcysteine (NAC), are known to modulate NO production. Studies have demonstrated that NAC can inhibit the expression of inducible nitric oxide synthase (iNOS), thereby reducing the large-scale production of NO during inflammatory responses. nih.govresearchgate.net

Antioxidant System Involvement and Redox Biology at the Molecular Level

The redox biology of N-(4-hydroxyphenyl)acetamide is central to its mechanism and metabolism. While the compound itself can exhibit antioxidant properties, its metabolic activation produces a highly reactive intermediate that challenges the cellular antioxidant system.

A minor but significant portion of N-(4-hydroxyphenyl)acetamide is oxidized by cytochrome P450 enzymes to a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). nih.gov Under normal conditions, NAPQI is rapidly detoxified by conjugation with glutathione (B108866) (GSH), a critical cellular antioxidant, and is subsequently eliminated as a mercapturic acid derivative. nih.gov This reaction is a prime example of the antioxidant system's role in xenobiotic metabolism.

The balance of the glutathione system, often represented by the ratio of its reduced (GSH) to oxidized (GSSG) form, is a key indicator of cellular redox status. nih.gov In cases of N-(4-hydroxyphenyl)acetamide overdose, the rate of NAPQI formation overwhelms and depletes the cellular stores of GSH. nih.gov Once GSH is depleted, the highly electrophilic NAPQI can bind to cellular macromolecules, particularly proteins, leading to oxidative stress, mitochondrial dysfunction, and hepatocellular death. nih.gov

N-acetylcysteine (NAC) functions as an effective antidote by replenishing cellular antioxidant defenses. NAC acts as a precursor for cysteine, a rate-limiting substrate for GSH synthesis, thereby restoring the cell's capacity to neutralize NAPQI. mdpi.com NAC may also act directly as a scavenger of reactive oxygen species. mdpi.com

Table 1: Key Molecules in the Redox Biology of N-(4-hydroxyphenyl)acetamide

| Compound | Role in Redox Pathway | Interaction Notes |

|---|---|---|

| N-(4-hydroxyphenyl)acetamide | Parent Compound / Pro-oxidant Precursor | Metabolized by cytochrome P450 enzymes to a reactive intermediate. nih.gov |

| N-acetyl-p-benzoquinone imine (NAPQI) | Reactive Metabolite / Oxidant | Highly electrophilic species that binds to cellular macromolecules if not detoxified. nih.gov |

| Glutathione (GSH) | Primary Cellular Antioxidant | Detoxifies NAPQI through conjugation; depletion leads to cellular damage. nih.gov |

| N-acetylcysteine (NAC) | Antioxidant / GSH Precursor | Restores cellular GSH levels, acting as an antidote to overdose. mdpi.com |

Peroxidase Enzyme Inhibition (e.g., Horseradish Peroxidase)

The interaction of N-(4-hydroxyphenyl)acetamide with peroxidase enzymes is a critical aspect of its mechanism of action, particularly concerning its inhibition of the cyclooxygenase (COX) enzymes, which are bifunctional proteins with both cyclooxygenase and peroxidase activity sites.

N-(4-hydroxyphenyl)acetamide is a weak inhibitor of COX enzymes in environments with high concentrations of peroxides but is significantly more potent in low-peroxide environments. This selectivity is explained by its interaction with the peroxidase site of the enzyme. The compound acts as a reducing co-substrate for the peroxidase activity of these enzymes, reducing the ferryl protoporphyrin IX radical cation (haem) that is essential for the cyclooxygenase reaction. By reducing the enzyme's oxidized state, it inhibits its cyclooxygenase function. The acetylation of prostaglandin H2 synthases by aspirin, for example, is inhibited by hydroperoxide substrates of the enzyme's peroxidase component, highlighting the regulatory role of the peroxidase site. researchgate.net

In studies with horseradish peroxidase (HRP), a model enzyme, N-(4-hydroxyphenyl)acetamide can act as an electron-donating substrate, leading to its oxidation and the formation of oligomers. mdpi.com This indicates it is a substrate for the enzyme rather than a classical inhibitor in the vein of compounds like sodium azide (B81097) or cyanide, which are known to directly inhibit HRP activity. google.comwhitworth.edu The mechanism by which some compounds inhibit HRP involves acting as an electron donor, which is consistent with the action of N-(4-hydroxyphenyl)acetamide. nih.gov

Table 2: Examples of Horseradish Peroxidase (HRP) Inhibitors

| Inhibitor | Type of Inhibition/Mechanism | Reference |

|---|---|---|

| Sodium Azide | Known heme protein inhibitor. | google.comresearchgate.net |

| Potassium Cyanide | Known heme protein inhibitor. | researchgate.net |

| Cobalt (II) chloride | Demonstrated non-competitive inhibition. | whitworth.edu |

| EDTA | Acts as a competitive inhibitor and electron donor for iodide oxidation. | nih.gov |

| N-(4-hydroxyphenyl)acetamide | Acts as a reducing substrate, not a classical inhibitor. | researchgate.netmdpi.com |

Metabolic Pathways and Biotransformation Studies of N Acetyl N 4 Hydroxyphenyl Acetamide

Phase I Metabolic Transformations

A minor fraction, typically 5-15%, of n-Acetyl-n-(4-hydroxyphenyl)acetamide undergoes Phase I oxidative metabolism. nih.govwikipedia.org This pathway is significant as it is responsible for the formation of a toxic metabolite. wikipedia.org

The oxidation of this compound is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. mdpi.com Several CYP isoforms have been identified to participate in this process, with varying contributions. The primary isoform responsible for this metabolic step is CYP2E1. wikipedia.orgnih.govtaylorandfrancis.com Additionally, CYP3A4 and CYP1A2 are also involved in the bioactivation of the compound. nih.govresearchgate.net Other isoforms, such as CYP2A6 and CYP2D6, may play a lesser role. taylorandfrancis.comresearchgate.net The involvement of these specific enzymes is crucial in understanding the compound's metabolism. nih.gov

Table 1: Cytochrome P450 (CYP) Isoforms in this compound Oxidation

| CYP Isoform | Role in Metabolism | Reference |

|---|---|---|

| CYP2E1 | Primary enzyme responsible for oxidation to NAPQI. | wikipedia.orgnih.govtaylorandfrancis.com |

| CYP3A4 | Significant contributor to the formation of NAPQI. | nih.gov |

| CYP1A2 | Involved in the oxidative metabolism. | researchgate.net |

| CYP2A6 | Contributes to the formation of the reactive metabolite. | taylorandfrancis.com |

| CYP2D6 | Minor role in the oxidation process. | researchgate.net |

The Phase I oxidation of this compound by CYP enzymes, predominantly CYP2E1, results in the formation of a highly reactive and electrophilic intermediate, N-acetyl-p-benzoquinone imine (NAPQI). wikipedia.orgnih.govresearchgate.net This bioactivation occurs through the oxidation of the parent molecule's hydroxyphenyl group. taylorandfrancis.com At the molecular level, the CYP enzyme abstracts a hydrogen atom from the hydroxyl group, followed by the loss of another hydrogen atom and an electron, leading to the formation of the quinone imine structure. NAPQI is a potent electrophile due to its electron-deficient quinone ring, making it highly reactive towards cellular nucleophiles. nih.gov This high reactivity is the underlying mechanism of the compound's potential toxicity. nih.govtaylorandfrancis.com Normally produced in small amounts, NAPQI is efficiently detoxified. taylorandfrancis.com

Phase II Conjugation Pathways

The vast majority of this compound is metabolized through Phase II conjugation reactions. nih.govwikipedia.org These pathways involve the addition of endogenous polar molecules to the parent compound, rendering it more water-soluble and facilitating its excretion from the body. nih.gov

The principal metabolic pathway for this compound is glucuronidation, accounting for approximately 50-70% of its metabolism. nih.govwikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the phenolic hydroxyl group of the compound. helsinki.firesearchgate.net The specific isoforms primarily responsible for this conjugation are UGT1A1 and UGT1A6. wikipedia.org The resulting product, acetaminophen (B1664979) glucuronide, is pharmacologically inactive and readily excreted in the urine. nih.govwikipedia.org

Table 2: UDP-Glucuronosyltransferase (UGT) Isoforms in this compound Glucuronidation

| UGT Isoform | Role in Metabolism | Reference |

|---|---|---|

| UGT1A1 | Major enzyme involved in the glucuronidation pathway. | wikipedia.org |

| UGT1A6 | Significant contributor to the formation of acetaminophen glucuronide. | wikipedia.org |

Sulfation is the second major Phase II metabolic pathway, responsible for conjugating approximately 25-35% of an administered dose of this compound. nih.govwikipedia.org This process is mediated by sulfotransferase (SULT) enzymes, which catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the compound's hydroxyl group. wikipedia.org The key isoforms involved in this reaction include SULT1A1, SULT1A3, and SULT1E1. wikipedia.org The resulting acetaminophen sulfate (B86663) conjugate is, like the glucuronide conjugate, inactive and water-soluble, allowing for efficient renal elimination. wikipedia.org

Table 3: Sulfotransferase (SULT) Isoforms in this compound Sulfation

| SULT Isoform | Role in Metabolism | Reference |

|---|---|---|

| SULT1A1 | Key enzyme in the sulfation of this compound. | wikipedia.org |

| SULT1A3 | Contributes to the sulfation conjugation pathway. | wikipedia.org |

| SULT1E1 | Involved in the formation of acetaminophen sulfate. | wikipedia.org |

The NAPQI formed during Phase I metabolism is detoxified through a crucial Phase II conjugation reaction with glutathione (B108866) (GSH). wikipedia.orgnih.gov This reaction can occur spontaneously but is also efficiently catalyzed by glutathione S-transferases (GSTs), with GSTP1 being a particularly effective catalyst. nih.govmdpi.com Biochemically, the nucleophilic thiol group of glutathione attacks the electrophilic carbon of the NAPQI ring, forming a stable, non-toxic conjugate known as 3-(glutathion-S-yl)-acetaminophen (APAP-GSH). nih.govnih.gov

This initial conjugate undergoes further processing before excretion. nih.govnih.gov The enzyme γ-glutamyltransferase removes the glutamate (B1630785) residue, followed by a dipeptidase that cleaves the glycine residue, resulting in the formation of the cysteine conjugate (APAP-Cys). nih.govnih.gov Finally, this cysteine conjugate is N-acetylated by N-acetyltransferase to form the mercapturic acid conjugate (APAP-NAC), which is then eliminated in the urine. nih.govnih.gov This glutathione-dependent pathway is the primary defense mechanism against NAPQI-induced toxicity. taylorandfrancis.com

Inter-species Metabolic Comparisons in Preclinical Models

The biotransformation of this compound reveals significant variability across different preclinical animal models. These inter-species differences are crucial for understanding the compound's metabolic fate and for the appropriate extrapolation of toxicological and pharmacological data to humans. The primary metabolic pathways include glucuronidation, sulfation, oxidation, and deacetylation, with the predominance of each pathway varying by species.

In most mammals, glucuronidation and sulfation are the major detoxification pathways. researchgate.net However, the capacity for these conjugation reactions differs markedly. For instance, rats primarily utilize sulfation for metabolism, which contrasts with many other species, including pigs, where glucuronide conjugation is the main route. nih.gov Mice are known to have a higher rate of metabolic bioactivation through oxidation compared to rats. nih.gov This leads to a greater production of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), making mice more susceptible to hepatic injury from the compound. nih.gov Physiologically based pharmacokinetic (PBPK) modeling has been employed to identify doses that result in equivalent hepatic burdens of NAPQI between mice and rats to allow for more direct comparison of subsequent biological responses. nih.gov

The domestic cat exhibits a well-documented deficiency in glucuronidation capacity. researchgate.net This limitation leads to a greater reliance on other metabolic routes, including oxidation, which can result in an accumulation of toxic metabolites like NAPQI. researchgate.net Dogs, in contrast, primarily metabolize the compound via glucuronidation (approximately 76%), with a smaller contribution from sulfation. thescipub.com

Deacetylation to p-aminophenol represents another pathway with notable species differences. This route is significant in pigs, where the resulting p-aminophenol is further metabolized to p-aminophenol glucuronide, becoming a major urinary metabolite. nih.govresearchgate.net This pathway is also observed in Fischer rats, cats, and dogs. nih.gov The significant capacity for N-deacetylation in pigs, which is not as prominent in standard preclinical species like rats and dogs, suggests the pig may be a more suitable model for studying compounds that undergo extensive amide hydrolysis. nih.gov

Below is a comparative summary of the metabolic pathways in various preclinical models.

Enzyme Kinetics and Isotope Effects in this compound Metabolism Research

The study of enzyme kinetics provides quantitative insights into the rates of metabolic reactions and the affinities of enzymes for this compound. Key parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) are essential for characterizing these processes.

The oxidative metabolism of this compound to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) is primarily catalyzed by cytochrome P450 enzymes, particularly CYP2E1. semanticscholar.orgnih.gov Kinetic studies of CYP2E1 show that it follows Michaelis-Menten kinetics. semanticscholar.org The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. A lower Kₘ suggests a higher affinity. The Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. semanticscholar.orgbac-lac.gc.ca Age-dependent changes in Kₘ and Vₘₐₓ values for CYP2E1 have been evaluated in preclinical models to understand developmental differences in metabolic capacity. bac-lac.gc.ca

The re-acetylation of the metabolite p-aminophenol back to this compound is catalyzed by N-acetyltransferases (NATs), which use acetyl coenzyme A (AcCoA) as a cofactor. Kinetic studies on human N-acetyltransferase 1 (NAT1) demonstrate that the N-acetylation reaction proceeds via a ping-pong bi-bi mechanism. nih.gov In this mechanism, the enzyme first binds with AcCoA to form an acetylated enzyme intermediate, releasing coenzyme A. Subsequently, the acetylated enzyme binds with the amine substrate (p-aminophenol) and transfers the acetyl group, regenerating the free enzyme and releasing the final product, this compound. nih.gov Kinetic parameters for this process have been determined, with studies showing differences in apparent Vₘₐₓ for AcCoA between different genetic variants of NAT1. nih.gov

Kinetic isotope effects (KIEs) are a powerful tool for elucidating enzymatic reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. Although specific KIE studies on this compound metabolism are not extensively detailed in the provided literature, the principles are widely applied in metabolism research. By replacing an atom at a specific position in the molecule (e.g., hydrogen with deuterium or tritium), researchers can determine if the bond to that atom is broken in the rate-limiting step of the reaction. A significant KIE (a ratio of rates greater than 1) indicates that C-H bond cleavage is part of the slowest step, providing mechanistic insight into how enzymes like CYP450 catalyze oxidation.

Deacetylation Processes and Metabolite Formation (e.g., p-aminophenol)

A minor but significant metabolic pathway for this compound is N-deacetylation, which hydrolyzes the amide bond to yield p-aminophenol (PAP). wikipedia.org This biotransformation is catalyzed by carboxylesterases, which are found in tissues such as the liver and kidney. nih.gov In humans, this pathway accounts for only about 1-2% of the metabolism of the parent compound. wikipedia.org

The formation of p-aminophenol is of toxicological interest. Once formed, p-aminophenol can undergo several subsequent metabolic reactions. It can be re-acetylated back to this compound, a reaction catalyzed by N-acetyltransferases. nih.gov Alternatively, it can undergo conjugation reactions. In pigs, for example, p-aminophenol is readily conjugated with glucuronic acid to form p-aminophenol glucuronide (PAP-G), which becomes a major circulating and urinary metabolite. nih.govresearchgate.net

Furthermore, p-aminophenol formed in the liver can cross the blood-brain barrier. nih.gov Within the brain, it can be conjugated with arachidonic acid by the enzyme fatty acid amide hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404). wikipedia.orgnih.gov This metabolite is pharmacologically active and is thought to contribute to the analgesic effects of the parent compound by interacting with the endocannabinoid system. wikipedia.orgrsc.org The deacetylation pathway, therefore, represents a critical bioactivation step that produces metabolites with their own distinct biological and toxicological profiles.

Preclinical Investigations and in Vitro/in Vivo Research Models of N Acetyl N 4 Hydroxyphenyl Acetamide

In Vitro Cellular and Subcellular Studies

In vitro models provide a controlled environment to investigate the direct effects of n-Acetyl-n-(4-hydroxyphenyl)acetamide on cellular and subcellular components, free from the complexities of a whole biological system.

Investigations in Isolated Enzyme Systems and Cell-Free Extracts

Research using isolated enzymes and cell-free extracts has been crucial in understanding the metabolic pathways of this compound. A significant portion of the compound is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2E1, to form the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). youtube.comwikipedia.orgyoutube.com Studies on liver microsomes from both rats and humans have been employed to identify the specific CYP enzymes involved in this bioactivation and to study their kinetics. acs.org

The interaction of this compound with cyclooxygenase (COX) enzymes has also been a subject of investigation. While it is considered a weak inhibitor of COX-1 and COX-2 compared to nonsteroidal anti-inflammatory drugs (NSAIDs), studies in cell homogenates and with isolated enzymes have shown that its inhibitory activity can vary depending on the tissue and the local concentration of peroxides. nih.govnih.govnih.govmedex.com.bd For instance, it is a more potent inhibitor of COX enzymes in the brain compared to peripheral tissues, which may contribute to its analgesic and antipyretic effects. nih.govmedex.com.bd Some research suggests that this compound may selectively inhibit a variant of COX-1, sometimes referred to as COX-3, though this remains a topic of scientific discussion. nih.govmedex.com.bd

| Enzyme System | Key Findings | References |

|---|---|---|

| Cytochrome P450 (CYP) Enzymes (e.g., CYP2E1, CYP1A2, CYP3A) | Metabolizes the compound to the reactive intermediate NAPQI, a key step in its potential hepatotoxicity. | youtube.comyoutube.commdpi.com |

| Cyclooxygenase (COX) Enzymes (COX-1, COX-2) | Weak inhibitor, with greater potency observed in the central nervous system. May selectively inhibit a COX-1 variant. | nih.govnih.govnih.gov |

| Glutathione (B108866) S-transferases (GSTs) | Detoxifies NAPQI by conjugating it with glutathione. | youtube.com |

Research in Various Mammalian and Non-Mammalian Cell Lines

A multitude of cell lines have been utilized to explore the cellular mechanisms of this compound.

Mammalian Cell Lines:

Hepatocyte-derived cell lines: Human hepatoma cell lines such as HepG2 and HepaRG are extensively used to model the compound's effects on the liver. researchgate.netnih.govnih.govnih.govnih.govjst.go.jpmdpi.com Studies in HepG2 cells have shown that exposure to this compound can lead to cytotoxicity, growth inhibition, and metabolic reprogramming, including a decoupling of glycolysis from the TCA cycle. nih.gov HepaRG cells are noted for expressing a broader range of drug-metabolizing enzymes, making them a more comprehensive model for studying metabolism-dependent toxicity. nih.govnih.gov Primary human and mouse hepatocytes are considered the gold standard for in vitro hepatotoxicity studies, as they most closely mimic the in vivo liver environment. nih.govnih.gov

Neuronal cell lines: These are used to investigate the central analgesic mechanisms of the compound.

Cardiomyocyte cell lines: The H9C2 rat cardiomyocyte cell line has been used to study potential cardiotoxic effects, revealing that the compound can induce changes in genes related to oxidative stress, DNA damage, and apoptosis. nih.gov

Macrophage cell lines: The J774.2 mouse macrophage cell line has been used to study the compound's effects on inflammation and COX activity. nih.govnih.gov

Non-Mammalian Cell Lines:

While less common, some research has employed non-mammalian models. For instance, studies in the nematode Caenorhabditis elegans have been used to rapidly screen for neuroprotective effects and to investigate the impact on lifespan and stress resistance. sc.edunih.govnih.govsc.eduresearchgate.net These studies have suggested that this compound may protect dopamine (B1211576) neurons from oxidative stress-induced degeneration. nih.govnih.gov

Organoid and 3D Cell Culture Models for this compound Research

To better recapitulate the complex, three-dimensional architecture and cell-cell interactions of native tissues, researchers have increasingly turned to organoid and 3D cell culture models.

Liver Organoids and Spheroids: Human pluripotent stem cell (hPSC)-derived liver organoids and primary human hepatocyte spheroids are at the forefront of this research. nih.govnih.govnih.govnih.govfrontiersin.orgresearchgate.netmdpi.comfrontiersin.org These models, which can contain multiple liver cell types like hepatocytes, stellate cells, and Kupffer cells, provide a more physiologically relevant system to study drug-induced liver injury. nih.govnih.govfrontiersin.org Studies using these models have demonstrated their ability to replicate key features of this compound-induced hepatotoxicity, including dose-dependent cell death and the release of liver injury biomarkers. nih.govnih.gov Co-culture spheroids containing both hepatocytes and non-parenchymal cells have shown that interactions between different cell types can significantly influence the toxicological outcome. nih.gov Furthermore, 3D models generally show greater sensitivity to hepatotoxins at clinically relevant concentrations compared to traditional 2D cultures. jst.go.jpfrontiersin.orgcelvivo.com

| Model Type | Key Advantages | Common Research Focus | References |

|---|---|---|---|

| Isolated Enzymes | High specificity for studying direct compound-enzyme interactions and kinetics. | Metabolic activation (CYP enzymes), mechanism of action (COX enzymes). | acs.orgnih.gov |

| 2D Cell Lines (e.g., HepG2) | High-throughput screening, well-established protocols. | Cytotoxicity, basic cellular mechanisms, gene expression changes. | researchgate.netnih.govnih.govnih.gov |

| 3D Organoids/Spheroids | More physiologically relevant, captures cell-cell interactions and tissue architecture. | Metabolism-dependent hepatotoxicity, complex toxicological responses. | nih.govnih.govnih.govresearchgate.net |

In Vivo Animal Model Studies

In vivo animal models are indispensable for understanding the systemic effects of this compound, including its pharmacokinetic profile, analgesic and antipyretic actions, and organ-specific toxicity within a complete biological system.

Rodent Models (e.g., mice, rats) in Mechanistic Research

Mice and rats are the most frequently used animal models in this compound research.

Hepatotoxicity Models: The mouse model of this compound-induced liver injury is one of the most common and reproducible experimental models of acute liver failure. mdpi.comnih.govnih.gov These studies have been fundamental in confirming the mechanisms of toxicity observed in vitro, such as mitochondrial damage and oxidative stress. nih.gov Interestingly, rats are comparatively resistant to the hepatotoxic effects of the compound, highlighting important species differences in metabolism and susceptibility. nih.govsilae.it

Analgesia Research: Rat models of inflammatory and neuropathic pain are used to investigate the compound's pain-relieving mechanisms. nih.govnih.gov These studies have provided evidence for a central mechanism of action, potentially involving the modulation of serotonergic pathways and the activity of its metabolite, AM404, on TRPV1 and cannabinoid receptors in the brain and spinal cord. nih.govresearchgate.net Studies in rats have also demonstrated a neophobic response to the taste of this compound, which is a practical consideration for oral administration in research settings. researchgate.net

Metabolism and Pharmacokinetics: Rodent models are used to study the absorption, distribution, metabolism, and excretion of the compound. Research in rats has been used to develop two-compartment pharmacokinetic models to describe the drug's behavior in the body. silae.it Studies in mice have investigated how liver injury can, in turn, alter the expression and activity of cytochrome P450 enzymes, affecting the metabolism of subsequently administered drugs. nih.gov

Non-Rodent Animal Models for Specific Research Questions

While rodents dominate in vivo research, other animal models have been employed to answer specific questions.

Pharmacokinetic and Pharmacodynamic Studies in Animal Subjects

Preclinical studies in various animal species have been instrumental in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, revealing significant interspecies differences.

Pharmacokinetics

The pharmacokinetic parameters of this compound vary considerably across different animal species. The volume of distribution is relatively consistent, ranging from 1–2 L/kg, indicating uniform distribution throughout most body fluids in many species. nih.gov However, parameters such as bioavailability, clearance, and elimination half-life show notable diversity.

For instance, after oral administration, the half-life in koalas (median 5.54 hours) is longer than in dogs (1.25 hours), horses (mean 2.95–4.64 hours), and humans. nih.gov In dogs, pharmacokinetic parameters can also be breed-specific, with Labrador Retrievers showing slower clearance of the compound compared to Beagles, Greyhounds, and Galgo Español dogs. thescipub.com The primary route of metabolism is through glucuronidation and sulfation in the liver, with the majority of the drug recovered in urine as conjugates within 24 hours. thescipub.com In dogs, glucuronidation accounts for the bulk of the metabolism (approximately 76%). thescipub.com

Plasma protein binding of the compound also differs among species. In horses, protein binding is reported to be between 49.2% and 52.3%, while it is lower in pigs (15-21%) and dogs (11.0 ± 1.2%). caldic.com These differences in metabolism and protein binding contribute to the varied clearance rates and half-lives observed across species. nih.gov

Interactive Data Table: Comparative Pharmacokinetic Parameters of this compound in Animal Models

| Species | Elimination Half-life (t½) (hours) | Clearance (L/h/kg) | Plasma Protein Binding (%) | Reference |

| Dog | ~1.0 - 1.78 | 0.42 - 1.74 | 11.0 ± 1.2 | nih.govthescipub.comcaldic.com |

| Horse | ~2.4 - 4.64 | ~0.24 | 49.2 - 52.3 | nih.govnih.govoup.com |

| Pig | ~0.9 | ~0.94 - 1.14 | 15 - 21 | nih.govcaldic.com |

| Koala | 5.54 (median) | Not reported | 61.2 ± 7.5 | nih.govcaldic.com |

| Chicken | ~1.0 | Not reported | Not reported | nih.gov |

| Turkey | ~1.0 | Not reported | Not reported | nih.gov |

| Rat | 0.23 (for N-hydroxyphenacetin metabolite) | Not reported | Not reported | nih.gov |

Note: Values are approximate and can vary based on study conditions, dosage, and animal breed.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of prostaglandin (B15479496) synthesis, which is central to its analgesic and antipyretic properties. caldic.com Its mechanism is distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) as it is a weak inhibitor of both cyclooxygenase-1 (COX-1) and COX-2 enzymes in peripheral tissues. nih.govoup.com This explains its limited anti-inflammatory activity in many contexts. nih.gov

Research suggests that its primary site of action is within the central nervous system (CNS). nih.gov Animal studies using homogenates of different mouse tissues demonstrated that COX enzymes in the brain are more sensitive to inhibition by this compound than those in peripheral tissues like the spleen or stomach mucosa. oup.com This central action is thought to involve the inhibition of a specific variant of the COX-1 enzyme, often referred to as COX-3. pnas.org In canine brain homogenates, COX-3 activity was selectively inhibited by analgesic and antipyretic drugs, including this compound. pnas.org The analgesic effect appears to be mediated through the activation of descending serotonergic pathways, though the primary trigger may still be the inhibition of prostaglandin synthesis. caldic.com

Studies in rats have shown that this compound effectively reduces prostaglandin E2 (PGE2) synthesis in brain macrophages and cerebral endothelial cells, further supporting its central mechanism of action. physiology.org

Genetic and Transgenic Animal Models in this compound Research

The use of genetically modified animal models has been crucial for dissecting the molecular mechanisms underlying the action and toxicity of this compound. nih.govresearchgate.net These models allow researchers to investigate the specific roles of individual genes and proteins. ijmrhs.comnih.gov

Knockout Mouse Models

COX-1 and COX-2 Knockout Mice: Research using mice with targeted deletions of COX genes has helped clarify the compound's mechanism of action. Studies showed that the analgesic effects were eliminated in COX-1 homozygous knockout mice but not in COX-2 knockout mice, indicating that the analgesic action is mediated through the COX-1 gene product in the CNS. nih.gov

Metallothionein-I/II (MT-null) Knockout Mice: To investigate protective mechanisms against hepatotoxicity, MT-null mice were used. These mice, lacking the antioxidant protein metallothionein (B12644479), were found to be more susceptible to liver injury from this compound. nih.gov This increased sensitivity was associated with greater lipid peroxidation, demonstrating the antioxidant role of metallothionein in mitigating toxicity. nih.gov